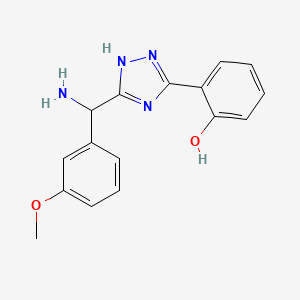
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol: . It belongs to the class of aminophenols and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific methods may vary, one common approach is the condensation of a 3-methoxybenzaldehyde derivative with an amino triazole (1H-1,2,4-triazol-5-amine) under suitable conditions. The reaction typically proceeds through nucleophilic substitution or condensation reactions.
Industrial Production: Industrial-scale production methods may involve optimized processes, such as continuous flow synthesis or batch reactions. detailed industrial protocols are proprietary and may not be readily available in the public domain.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives by modifying the amino or hydroxyl groups.
Substitution: Substitution reactions at the phenolic or amino positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Acidic or basic conditions with appropriate nucleophiles or electrophiles.
Major Products: The specific products depend on the reaction conditions and substituents present. Potential products include derivatives with modified amino or hydroxyl groups.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules due to its versatile functional groups.
Pharmaceutical Research: Investigated for potential drug candidates.
Biological Studies: Employed in biochemical assays and cell-based experiments.
Antioxidant Properties: Explored for its potential antioxidant effects.
Fine Chemicals: Used in the production of specialty chemicals.
Pharmaceutical Industry: May serve as an intermediate in drug synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, potentially related to its antioxidant properties.
Comparison with Similar Compounds
While no direct analogs exist, compounds with similar functional groups or structural motifs include 2-aminophenol, 3-ethylphenol, and related aminophenols . The uniqueness of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol lies in its combination of the triazole ring, amino group, and phenolic functionality.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[5-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-6-4-5-10(9-11)14(17)16-18-15(19-20-16)12-7-2-3-8-13(12)21/h2-9,14,21H,17H2,1H3,(H,18,19,20) |
InChI Key |
ZYFGNJWCMPQHOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















